molecular formula C14H12Cl2N4S B4860669 N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE

Cat. No.: B4860669
M. Wt: 339.2 g/mol
InChI Key: BNAFECJKLGPZSC-UHFFFAOYSA-N
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Description

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a dichlorophenyl group

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4S/c1-8-12(6-17-20(8)2)18-14-19-13(7-21-14)10-4-3-9(15)5-11(10)16/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFECJKLGPZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine, and various chlorinated solvents. Industrial production methods may involve optimization of these steps to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, while nucleophilic substitution can replace halogen atoms with other functional groups.

    Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and halogenating agents like chlorine or bromine for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)AMINE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring and exhibit similar chemical properties.

    Pyrazole derivatives: Compounds with the pyrazole ring may have comparable biological activities.

    Dichlorophenyl compounds: These compounds contain the dichlorophenyl group and may have related chemical reactivity

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